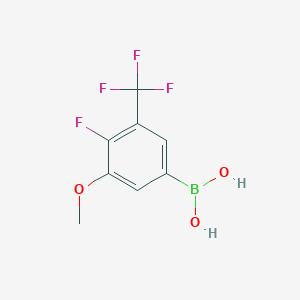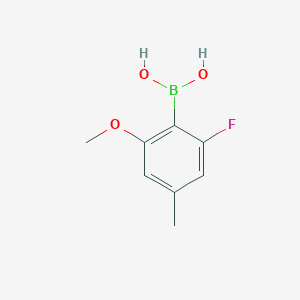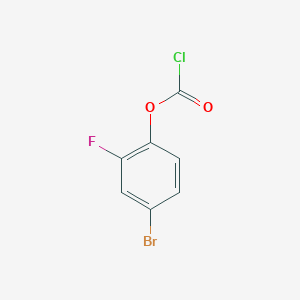
4-Bromo-2-fluorophenyl chloroformate
Vue d'ensemble
Description
4-Bromo-2-fluorophenyl chloroformate is a halogenated organic compound . It has a molecular weight of 253.45 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluorophenyl chloroformate consists of a phenyl ring substituted with bromo and fluoro groups, and a chloroformate group . The InChI code for this compound is 1S/C7H3BrClFO2/c8-4-1-2-6 (5 (10)3-4)12-7 (9)11/h1-3H .Physical And Chemical Properties Analysis
4-Bromo-2-fluorophenyl chloroformate is a solid compound with a molecular weight of 253.45 . Further physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique
Synthesis of Biphenyl Compounds
4-Bromo-2-fluorophenyl chloroformate is used in the synthesis of biphenyl compounds, such as 4-Bromo-2-fluorobiphenyl. This synthesis is achieved through methods such as diazotization and coupling reactions. The optimization of reaction conditions, like temperature and reaction time, is crucial for maximizing yield. An example is the synthesis of 4-Bromo-2-fluorobiphenyl using 4-bromo-2-fluoroaniline bromate as a starting material (Li Yong-qiang, 2012).
Development of Liquid Crystal Compounds
The compound is also integral in the development of low melting esters with large nematic ranges for liquid crystals. These esters, such as those derived from 4-n-alkyl-2-fluorophenyl, are used in electrooptical applications due to their useful properties (G. W. Gray & S. Kelly, 1981).
Study of Solvolysis Mechanisms
Understanding the solvolysis (chemical breakdown involving solvents) mechanisms of related compounds, such as 4-fluorophenyl chlorothionoformate, is another application. Such studies provide insights into the behavior of these compounds in different solvents and their reaction pathways (Mj D'Souza et al., 2011).
Investigation of Photoreaction Mechanisms
4-Bromo-2-fluorophenyl chloroformate derivatives are studied for their photoreaction mechanisms, especially in low-temperature conditions. Research in this area includes examining the intramolecular hydrogen-atom tunneling and UV-induced photoreaction pathways of such compounds (S. Nanbu et al., 2012).
Phosphorescence Studies
The compound is also used in the study of phosphorescence, especially in organic fluorene derivatives. These studies can lead to the development of materials with unique optical properties, useful in various applications (Jinjia Xu et al., 2013).
Synthesis of Biologically Active Compounds
4-Bromo-2-fluorophenyl chloroformate is a key intermediate in synthesizing various biologically active compounds. For example, its derivatives are used in synthesizing compounds with antimicrobial properties (S. G. Jagadhani et al., 2014).
Mécanisme D'action
Mode of Action
4-Bromo-2-fluorophenyl chloroformate, like other chloroformates, is likely to undergo nucleophilic substitution reactions . In these reactions, a nucleophile (such as an amine or alcohol) attacks the carbon of the chloroformate, displacing the chloride ion and forming a carbamate or carbonate .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-fluorophenyl chloroformate are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of nucleophiles such as amines and alcohols .
Safety and Hazards
Propriétés
IUPAC Name |
(4-bromo-2-fluorophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-2-6(5(10)3-4)12-7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBIFSSEGLZDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



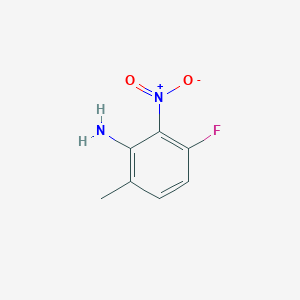
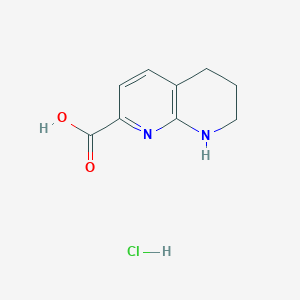
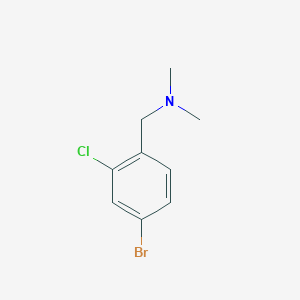
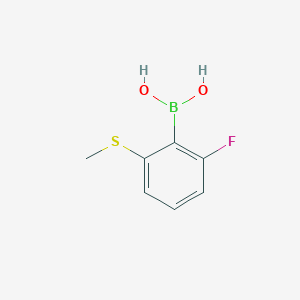
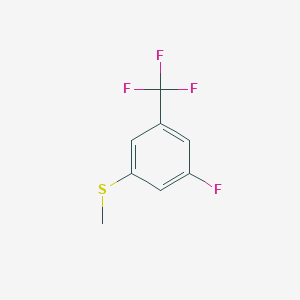

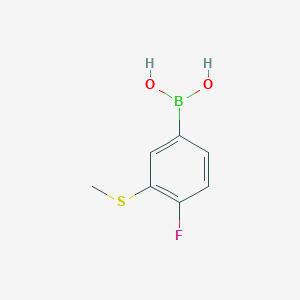
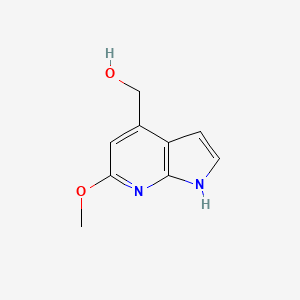

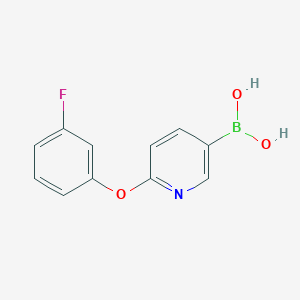

![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)
